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molecular formula C13H20FN3 B2542490 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine CAS No. 178672-12-3

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine

Cat. No. B2542490
M. Wt: 237.322
InChI Key: AYBUIEUDODPVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05688795

Procedure details

A mixture of 3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide (1.87 g, 5.09 mmol) and hydrazine hydrate (305 mg, 6.11 mol) in 10L of ethanol was heated at 90° C. for 2 hours. The mixture was allowed to cool to room temperature and then diluted with 4 mL of ethyl acetate and 60 mL of diethyl ether. The mixture was filtered and the solvents were removed by evaporation to give 3-[4-(2-fluorophenyl)piperazin-1-yl]propylamine (574 g, 2.42 mmol).
Name
3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][CH2:16]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:10][CH2:9]1.O.[NH2:29]N.C(O)C>C(OCC)(=O)C.C(OCC)C>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][CH2:16][NH2:29])[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide
Quantity
1.87 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1CCN(CC1)CCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
305 mg
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
10L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1CCN(CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.42 mmol
AMOUNT: MASS 574 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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